molecular formula C16H24INO B12724756 4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide CAS No. 97595-14-7

4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide

Cat. No.: B12724756
CAS No.: 97595-14-7
M. Wt: 373.27 g/mol
InChI Key: WABLOUSAZHTDSM-UHFFFAOYSA-M
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Description

4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide is an organic compound with the molecular formula C12H12IN. It is a derivative of piperidinium, characterized by the presence of a formyl group, a methyl group, a phenyl group, and a propyl group attached to the piperidinium ring. This compound is known for its neurotoxic properties and is often studied in the context of neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide typically involves the reaction of 4-phenylpiperidine with formaldehyde and methyl iodide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with propyl iodide to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium chloride (NaCl), sodium bromide (NaBr)

Major Products

    Oxidation: 4-Carboxy-1-methyl-4-phenyl-1-propylpiperidinium iodide

    Reduction: 4-Hydroxymethyl-1-methyl-4-phenyl-1-propylpiperidinium iodide

    Substitution: 4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium chloride or bromide

Scientific Research Applications

4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying piperidinium derivatives.

    Biology: Studied for its neurotoxic effects and its role in neurodegenerative diseases such as Parkinson’s disease.

    Medicine: Investigated for its potential therapeutic applications and its effects on neuronal cells.

    Industry: Used in the production of specialized chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The neurotoxic effects of 4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide are primarily due to its ability to inhibit mitochondrial respiration. The compound is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. It inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and subsequent neuronal cell death. This mechanism is similar to that of other neurotoxic compounds such as MPP+ .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-phenylpyridinium iodide (MPP+)
  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
  • 4-Phenylpyridine

Uniqueness

4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and its specific mechanism of action make it a valuable compound for scientific research.

Properties

CAS No.

97595-14-7

Molecular Formula

C16H24INO

Molecular Weight

373.27 g/mol

IUPAC Name

1-methyl-4-phenyl-1-propylpiperidin-1-ium-4-carbaldehyde;iodide

InChI

InChI=1S/C16H24NO.HI/c1-3-11-17(2)12-9-16(14-18,10-13-17)15-7-5-4-6-8-15;/h4-8,14H,3,9-13H2,1-2H3;1H/q+1;/p-1

InChI Key

WABLOUSAZHTDSM-UHFFFAOYSA-M

Canonical SMILES

CCC[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-]

Origin of Product

United States

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